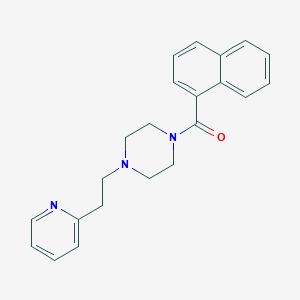

Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone

Description

Properties

Molecular Formula |

C22H23N3O |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

naphthalen-1-yl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C22H23N3O/c26-22(21-10-5-7-18-6-1-2-9-20(18)21)25-16-14-24(15-17-25)13-11-19-8-3-4-12-23-19/h1-10,12H,11,13-17H2 |

InChI Key |

LGYODTXAANCAKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinyl ketone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of continuous flow chemistry can be applied to scale up the synthesis. Continuous flow methods offer advantages such as improved reaction control, higher yields, and reduced reaction times .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity hinges on its structural features:

-

C–N bond formation : Palladium catalysts facilitate coupling between the naphthyl group and the piperazine ring, with reaction efficiency dependent on solvent polarity and temperature .

-

Electrophilic substitution : The pyridyl group’s electron-deficient nature enhances reactivity in aromatic substitution reactions.

-

Amide formation : The ketone functionality at the piperazine position enables nucleophilic attack, though specific mechanisms for this compound remain understudied.

| Reaction Type | Mechanistic Highlights | Key Factors |

|---|---|---|

| Palladium-catalyzed coupling | Oxidative addition, transmetallation | Catalyst choice, inert atmosphere |

| SN Ar reaction | Nucleophilic attack, leaving group departure | Base strength, leaving group |

| Reductive amination | Imine reduction | Amine nucleophilicity |

Characterization Techniques

Structural confirmation and purity assessment rely on:

-

NMR spectroscopy : Identifies aromatic protons (naphthyl and pyridyl regions), amine signals, and carbonyl groups. For example, the ketone carbonyl typically resonates around δ 161–165 ppm in ¹³C NMR .

-

Mass spectrometry : Validates molecular weight (C₂₄H₂₄N₂O₃, 388.5 g/mol) and fragmentation patterns .

-

IR spectroscopy : Detects C=O (1649–1655 cm⁻¹) and C≡N (2219–2220 cm⁻¹) stretches .

| Technique | Key Observations | Relevance |

|---|---|---|

| ¹H NMR | δ 12.92–13.08 ppm (NH); aromatic signals | Functional group identification |

| ¹³C NMR | δ 161.73 ppm (C=O) | Carbonyl confirmation |

| IR | Strong absorption at ~1650 cm⁻¹ (C=O) | Functional group validation |

Structural Features and Reactivity

The compound’s reactivity is modulated by:

-

Electron-rich naphthyl group : Enhances aromatic stability but may reduce susceptibility to electrophilic substitution.

-

Pyridylethyl chain : The 2-pyridyl group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack.

-

Piperazine ring : Flexible amine groups enable diverse reaction pathways, including alkylation and acylation .

Biological and Pharmacological Insights

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Activity

Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone has been investigated for its psychotropic properties. Compounds with similar structures have shown efficacy in treating disorders such as anxiety and schizophrenia. The presence of the piperazine moiety in the compound is crucial for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are known to play a significant role in mood regulation and psychotic disorders .

2. Inhibition of Phospholipase A2

Research indicates that compounds containing naphthyl groups can act as potent inhibitors of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is involved in various cellular processes, including inflammation and cell signaling. The naphthyl derivative's selectivity and potency make it a valuable candidate for further studies in inflammatory diseases and other conditions where phospholipase activity is implicated .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the this compound structure can enhance its biological activity. For instance, variations in the naphthyl substituents or alterations to the piperazine ring have been shown to affect receptor binding affinity and selectivity. This information is critical for drug design as it guides the synthesis of more effective derivatives with improved pharmacokinetic profiles .

Case Studies

Case Study 1: Anti-Psychotic Activity

A study explored the anti-psychotic potential of naphthyl derivatives similar to this compound. The findings demonstrated significant reductions in psychotic symptoms in animal models, suggesting that this compound could be developed into a new class of anti-psychotic medications .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses via inhibition of GVIA iPLA2. In vitro assays showed that naphthyl derivatives could significantly reduce pro-inflammatory cytokine production, indicating their potential use in treating autoimmune diseases and other inflammatory conditions .

Comparative Data Table

| Compound | Target Activity | Potency (IC50) | Notes |

|---|---|---|---|

| This compound | Psychotropic effects | TBD | Promising anti-anxiety properties |

| 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one | GVIA iPLA2 inhibition | 0.0002 μM | Highly selective for iPLA2 |

| N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-fluoromethylcyclohexane)carboxamide | 5-HT1A receptor inhibition | TBD | Enhanced metabolic stability |

Mechanism of Action

The mechanism of action of Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues with Antibacterial Activity

Piperazinyl quinolones and coumarin derivatives (e.g., N-[2-(coumarin-3-yl)ethyl]piperazinyl quinolones) share a similar ethyl spacer between the piperazine and aromatic systems. Modifications to the substituents on the quinolone ring (e.g., position 8 or N-1) and the functional group on the ethyl spacer (ketone, oxime) significantly influence antibacterial potency. For example:

- Compounds 6g, 6h, 6i : These derivatives demonstrated comparable or superior antibacterial activity to reference drugs (e.g., ciprofloxacin) against gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. The ketone group on the ethyl spacer enhanced activity relative to oxime derivatives .

Table 1: Antibacterial Activity of Selected Piperazinyl Quinolones

| Compound | Substituents (Quinolone Ring) | Ethyl Spacer Group | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |

|---|---|---|---|---|

| 6g | 8-Fluorine, N-1 Cyclopropyl | Ketone | 0.5 | 1.0 |

| 6h | 8-Chloro, N-1 Ethyl | Ketone | 0.25 | 0.5 |

| 6i | 8-Methoxy, N-1 Methyl | Oxime | 2.0 | 4.0 |

Antifungal activity was uniformly weak across analogs, with minimal inhibition compared to Nystatin .

Radioligands for Serotonin Receptor Imaging

18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) shares the 2-pyridylethyl-piperazinyl motif. It binds to 5-HT1A receptors but suffers from defluorination, leading to bone uptake of radioactivity. Co-administration with miconazole (a CYP450 inhibitor) reduced defluorination by 95%, doubling brain radioactivity uptake and improving receptor imaging accuracy in rats .

Key Differences :

- Naphthyl vs. Cyclohexanecarboxamide : The naphthyl group in the target compound may enhance lipophilicity and receptor affinity compared to 18F-FCWAY’s cyclohexane moiety.

- Metabolic Stability : Piperazinyl ketones with bulkier aromatic groups (e.g., naphthyl) may resist enzymatic degradation better than fluorinated analogs.

Table 2: Toxicity Data for Selected Piperazinyl Ketones

| Compound | Toxicity (LD50, ipr-mus) | Flammability | Decomposition Byproducts |

|---|---|---|---|

| 1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine | 800 mg/kg | Yes | NOx |

| 1-(p-Chlorophenyl-phenylpropionyl)-4-(2-hydroxypropyl)piperazine | 800 mg/kg | Yes | NOx, Cl− |

The naphthyl analog’s toxicity remains uncharacterized but may align with these profiles due to structural similarities.

Functional Group Variations

- This compound is used in kinase inhibition studies .

- 4-(2-Ethoxyphenyl)piperazinyl 4-nitrophenyl ketone : The nitro group increases polarity, likely reducing blood-brain barrier penetration compared to naphthyl derivatives .

Biological Activity

Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone, also known as 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene ring system attached to a piperazine moiety, with a pyridine group providing additional functional diversity. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its mechanism involves:

- Receptor Modulation: The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: It has shown potential in inhibiting certain enzymes, which can alter metabolic processes within cells .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Properties: The compound has been evaluated for its anticancer potential, showing efficacy against several cancer cell lines. For example, certain analogs demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways .

Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy:

-

Anticancer Activity:

- Research on a series of piperazine derivatives indicated that specific substitutions on the naphthalene ring enhance cytotoxic effects against cancer cells. For instance, one derivative exhibited an IC50 value of 5 µM against MCF7 breast cancer cells, highlighting the importance of structural optimization for increased activity .

- Neuroprotective Studies:

Data Tables

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Naphthyl 4-(2-(2-pyridyl)ethyl)piperazinyl ketone to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, Friedel-Crafts acylation, or coupling of piperazine derivatives. For example, nitration of the piperazine ring requires precise temperature control (0–5°C) with HNO₃/H₂SO₄ to avoid over-nitration, while Friedel-Crafts acylation demands anhydrous conditions and Lewis acid catalysts like AlCl₃ . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the final product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.8–8.5 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., monoclinic system with space group P2₁/n observed in related piperazinyl ketones) .

- HRMS : Validate molecular formula (e.g., m/z calculated for C₂₅H₂₇N₅O₄: 461.52) .

Q. What analytical methods are recommended to assess stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- HPLC-UV : Monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).

- TGA/DSC : Determine decomposition temperature and hygroscopicity .

- Light exposure tests : Use ICH Q1B guidelines to evaluate photostability .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence binding affinity to serotonin (5-HT₁A) receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies using radiolabeled analogs (e.g., ¹⁸F-Mefway) reveal that electron-withdrawing groups (e.g., nitro) on the aryl ring enhance receptor affinity. Competitive binding assays (IC₅₀) with HEK-293 cells expressing 5-HT₁A receptors, combined with molecular docking (e.g., AutoDock Vina), can identify key interactions (e.g., hydrogen bonding with Ser394) .

Q. What experimental strategies resolve contradictions in reported toxicity data for piperazinyl ketone derivatives?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 800 mg/kg in mice for some analogs) may arise from differences in administration routes (intraperitoneal vs. oral) or purity. To address this:

- Standardize protocols : Use OECD Guidelines 423 (acute toxicity) with defined vehicle controls.

- Metabolite profiling : LC-MS/MS to identify toxic metabolites (e.g., nitroso derivatives from nitro group reduction) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

- Methodological Answer : Use in silico tools like SwissADME or QikProp to calculate log P (optimal range: 2–3 for BBB penetration) and polar surface area (<90 Ų). Molecular dynamics simulations (e.g., GROMACS) can model membrane interactions, leveraging the compound’s lipophilicity from the naphthyl group .

Q. What strategies mitigate side reactions during functionalization of the pyridyl-ethyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.